Ethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that features a benzofuran moiety, a morpholine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Amidation: The benzofuran derivative can then be reacted with an appropriate amine to form the amide linkage.
Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Esterification: Finally, the ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and morpholine moieties may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.
ETHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
ETHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of both the benzofuran and morpholine moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 5-(1-benzofuran-2-carbonylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H22N2O5/c1-2-28-22(26)17-14-16(7-8-18(17)24-9-11-27-12-10-24)23-21(25)20-13-15-5-3-4-6-19(15)29-20/h3-8,13-14H,2,9-12H2,1H3,(H,23,25) |
InChI Key |
IZMVSNMVCVUVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4 |
Origin of Product |
United States |
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